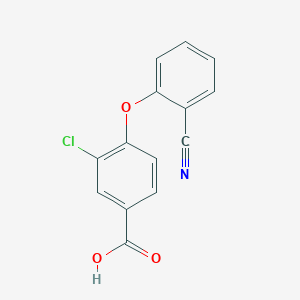
3-Chloro-4-(2-cyanophenoxy)benzoic acid
説明
3-Chloro-4-(2-cyanophenoxy)benzoic acid is a chemical compound with the molecular formula C14H8ClNO3 and a molecular weight of 273.68 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(2-cyanophenoxy)benzoic acid is1S/C14H8ClNO3/c15-11-4-5-13 (10 (6-11)8-16)19-12-3-1-2-9 (7-12)14 (17)18/h1-7H, (H,17,18) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Chloro-4-(2-cyanophenoxy)benzoic acid is a powder at room temperature . The solubility of similar compounds like benzoic acid in water at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .科学的研究の応用
Plant Growth Regulation
Research by Pybus et al. (1959) investigated the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds structurally related to 3-Chloro-4-(2-cyanophenoxy)benzoic acid. They found that chloro derivatives generally exhibited higher activity as plant growth-regulating substances compared to their methyl counterparts, with specific substitution patterns on the aromatic ring influencing the growth-promoting activity (Pybus, Smith, Wain, & Wightman, 1959).
Fluorescence Probe Development
Setsukinai et al. (2003) developed novel fluorescence probes for detecting highly reactive oxygen species (hROS), demonstrating the utility of specific benzoic acid derivatives in biological and chemical applications. Although not directly mentioning 3-Chloro-4-(2-cyanophenoxy)benzoic acid, this research highlights the role of benzoic acid derivatives in designing tools for studying oxidative stress and related processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Environmental Chemistry
Crosby and Leitis (1969) investigated the photodecomposition of chlorobenzoic acids, including derivatives similar to 3-Chloro-4-(2-cyanophenoxy)benzoic acid, under UV irradiation. Their findings contribute to understanding the environmental fate of chlorinated aromatic compounds and their potential transformation into less harmful substances (Crosby & Leitis, 1969).
Polymer Science
Research on the synthesis and characterization of polymers doped with benzoic acid and its derivatives, as reported by Amarnath and Palaniappan (2005), sheds light on the potential of using these compounds in advanced material science. Although 3-Chloro-4-(2-cyanophenoxy)benzoic acid is not specifically mentioned, the study underscores the versatility of benzoic acid derivatives in modifying polymer properties (Amarnath & Palaniappan, 2005).
Safety and Hazards
The safety information for 3-Chloro-4-(2-cyanophenoxy)benzoic acid indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .
特性
IUPAC Name |
3-chloro-4-(2-cyanophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-11-7-9(14(17)18)5-6-13(11)19-12-4-2-1-3-10(12)8-16/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWFXICVOGXLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-cyanophenoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)
![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491303.png)


![6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491306.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491311.png)
![3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491312.png)
![2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1491313.png)
![1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491314.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)

